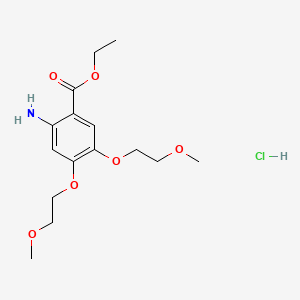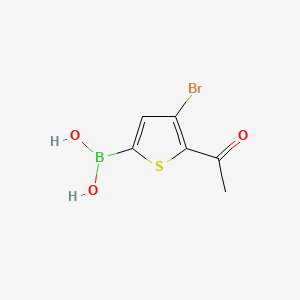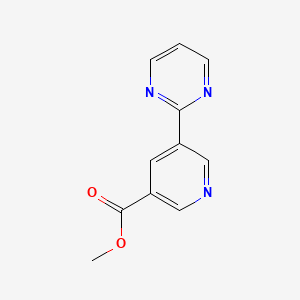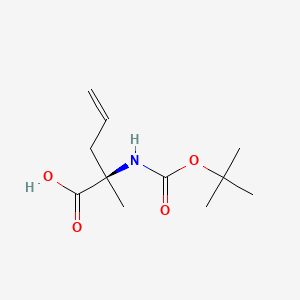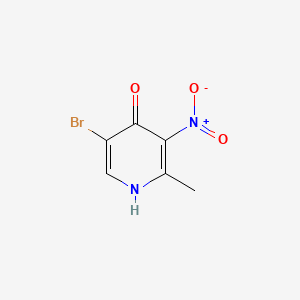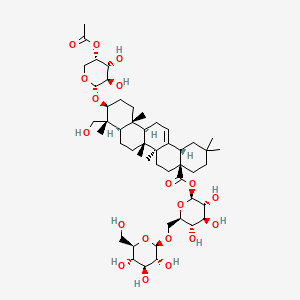
2-(3-Formylphenyl)-4-hydroxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formylphenylboronic acids, which are structurally similar to the compound you’re asking about, are used as synthetic intermediates in organic synthesis . They have been studied for their potential applications in various fields.
Synthesis Analysis
Formylphenylboronic acids can be synthesized via a reaction between formylphenyl methyl carbonate and benzhydrazide . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .Molecular Structure Analysis
The molecular structure of formylphenylboronic acids has been studied using the DFT/B3LYP method with the 6-311++G(d,p) basis set . Geometry optimization was performed for the possible conformations of these compounds .Chemical Reactions Analysis
Formylphenylboronic acids are involved in various reactions, including palladium-catalyzed homocoupling and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure and the presence of functional groups. For example, the presence of an electron-withdrawing substituent in 5-Trifluoromethyl-2-formyl phenylboronic acid results in a considerable rise in acidity compared to its analogues .Aplicaciones Científicas De Investigación
Catalytic Reactions and Synthesis The compound 2-(3-Formylphenyl)-4-hydroxypyridine, through its hydroxypyridine component, plays a significant role in catalytic reactions. For instance, copper-catalyzed N- and O-arylation of hydroxypyridines has been achieved, expanding the scope of arylation reactions and providing a pathway for synthesizing various organic compounds with potential applications in pharmaceuticals and materials science (Altman & Buchwald, 2007). Furthermore, hydroxypyridines have been used in the promotion of carbonylation reactions, indicating their utility in complex organic synthesis processes (Ragaini, Gallo, & Cenini, 2000).
Photophysical Properties and Tautomerization The photophysical properties of hydroxypyridine derivatives, such as this compound, have been extensively studied. These studies reveal insights into their excited-state behaviors, including tautomerization reactions that are crucial for understanding their roles in biological systems and potential applications in fluorescent probes and sensors (Samanta et al., 2010).
Metal Complexation and Coordination Chemistry Hydroxypyridines, including this compound, are known to form stable complexes with various metals. These complexes have been studied for their potential applications in medicinal inorganic chemistry, such as iron chelation therapies, highlighting the versatility and importance of hydroxypyridine derivatives in developing therapeutic agents (Thompson, Barta, & Orvig, 2006).
Mecanismo De Acción
Target of Action
The primary target of 2-(3-Formylphenyl)-4-hydroxypyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The compound’s interaction with its targets involves the process of transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The compound also is involved in the process of protodeboronation , which is a valuable transformation in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the SM coupling reaction . This reaction results in the formation of new carbon–carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Safety and Hazards
Direcciones Futuras
Research into formylphenylboronic acids and similar compounds is ongoing, with potential applications in various fields. For example, they are being studied for their potential as inhibitors of serine protease and kinase enzymes, which could have implications for the treatment of cancer . They are also being explored for their antimicrobial properties .
Propiedades
IUPAC Name |
3-(4-oxo-1H-pyridin-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-2-1-3-10(6-9)12-7-11(15)4-5-13-12/h1-8H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFNCZCDSZZTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=O)C=CN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692434 |
Source


|
| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-98-1 |
Source


|
| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

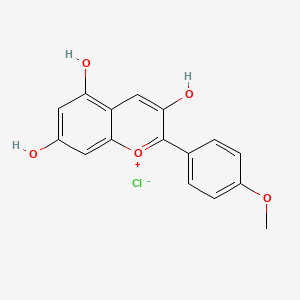
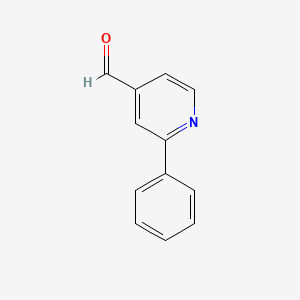
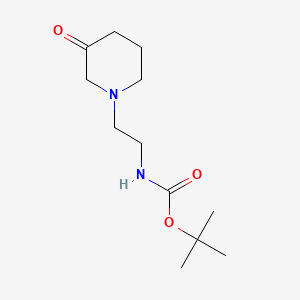
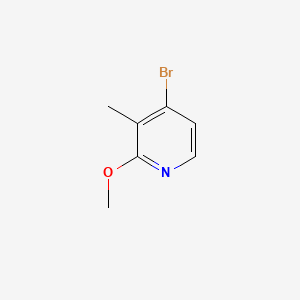
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
